molecular formula C42H78N4O14S3 B12040987 Lipoamide-PEG11-Biotin

Lipoamide-PEG11-Biotin

Cat. No.: B12040987
M. Wt: 959.3 g/mol
InChI Key: LHDRNWLHXCGFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lipoamide-PEG11-Biotin typically involves the following steps:

    Activation of Lipoamide: Lipoamide is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester, to form an active ester intermediate.

    PEGylation: The activated lipoamide is then reacted with a PEG11 linker, which contains a terminal amine group. This reaction forms a stable amide bond between the lipoamide and the PEG linker.

    Biotinylation: The PEGylated lipoamide is further reacted with biotin, which is often activated with a maleimide group to facilitate the conjugation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lipoamide-PEG11-Biotin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lipoamide-PEG11-Biotin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for biotinylation and PEGylation of various molecules, enhancing their solubility and stability.

    Biology: Employed in the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.

    Medicine: Utilized in drug delivery systems, diagnostic assays, and therapeutic applications due to its ability to form stable complexes with target proteins.

    Industry: Applied in the development of biosensors, nanotechnology, and surface modification techniques

Mechanism of Action

Lipoamide-PEG11-Biotin exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lipoamide-PEG11-Biotin is unique due to its combination of lipoamide, PEG11 linker, and biotin, which provides a versatile tool for biotinylation, PEGylation, and redox reactions. Its ability to form stable complexes with target proteins and its enhanced solubility make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C42H78N4O14S3

Molecular Weight

959.3 g/mol

IUPAC Name

5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49)

InChI Key

LHDRNWLHXCGFBV-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.